(5Z)-5-(2-ethoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound characterized by its unique triazolo-thiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, followed by the introduction of the ethoxyphenyl and phenylethenyl groups. Common reagents used in these reactions include ethyl bromoacetate, phenylhydrazine, and thiourea. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is also prone to substitution reactions, where functional groups can be replaced by others using reagents like halogens or alkylating
Properties
Molecular Formula |
C21H17N3O2S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-ethoxyphenyl)methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H17N3O2S/c1-2-26-17-11-7-6-10-16(17)14-18-20(25)24-21(27-18)22-19(23-24)13-12-15-8-4-3-5-9-15/h3-14H,2H2,1H3/b13-12+,18-14- |
InChI Key |
IPRCMSKXCZWJKE-LWOKMJCDSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CC=C4)S2 |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CC=C4)S2 |
Origin of Product |
United States |
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